molecular formula C13H14ClN3O4S B11257957 ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate

Cat. No.: B11257957
M. Wt: 343.79 g/mol
InChI Key: QZFTZCBQUWXZRW-UHFFFAOYSA-N
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Description

Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyrazole ring, a sulfamoyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate typically involves multiple steps. One common method includes the reaction of 3-chloro-4-methylbenzenesulfonamide with ethyl 3-aminocrotonate under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is then heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the pyrazole ring can interact with various receptors, modulating their function. These interactions can lead to the compound’s observed biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(3-chloro-2-methylphenyl)sulfamoyl]-1,3,5-trimethyl-1H-pyrrole-2-carboxylate
  • Ethyl N-(3-chloro-4-methylphenyl)carbamate

Uniqueness

Ethyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrazole ring and the sulfamoyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H14ClN3O4S

Molecular Weight

343.79 g/mol

IUPAC Name

ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-3-carboxylate

InChI

InChI=1S/C13H14ClN3O4S/c1-3-21-13(18)11-7-12(16-15-11)22(19,20)17-9-5-4-8(2)10(14)6-9/h4-7,17H,3H2,1-2H3,(H,15,16)

InChI Key

QZFTZCBQUWXZRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NNC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)Cl

Origin of Product

United States

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